2-(2-Methoxypyridin-3-yl)acetonitrile
Overview
Description
2-(2-Methoxypyridin-3-yl)acetonitrile is an organic compound with the molecular formula C8H8N2O. It is a derivative of pyridine, featuring a methoxy group at the second position and an acetonitrile group at the third position of the pyridine ring.
Scientific Research Applications
2-(2-Methoxypyridin-3-yl)acetonitrile has significant potential for various scientific applications:
Chemistry: It serves as a versatile building block for synthesizing more complex pyridine derivatives.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its pharmacological properties may lead to new therapeutic agents.
Industry: It can be utilized in the production of agrochemicals and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxypyridin-3-yl)acetonitrile can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes a palladium-catalyzed reaction between 5-bromo-2-methylpyridin-3-amine and arylboronic acids to produce the desired pyridine derivatives . The reaction typically occurs under mild conditions, making it a preferred method for synthesizing pyridine-based compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxypyridin-3-yl)acetonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often require nucleophiles and suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce primary amines .
Mechanism of Action
The mechanism of action of 2-(2-Methoxypyridin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The methoxy and nitrile groups play crucial roles in its reactivity and binding affinity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxypyridin-2-yl)acetonitrile
- 2-(4-Methoxypyridin-3-yl)acetonitrile
- 2-(2-Ethoxypyridin-3-yl)acetonitrile
Uniqueness
2-(2-Methoxypyridin-3-yl)acetonitrile is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill .
Properties
IUPAC Name |
2-(2-methoxypyridin-3-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-7(4-5-9)3-2-6-10-8/h2-3,6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGNRNRLVJUPEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.